molecular formula C19H22BrNO5S B11353584 N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11353584
M. Wt: 456.4 g/mol
InChI Key: OLVNIZANZMAPLV-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a heterocyclic acetamide derivative with a molecular formula of C₁₉H₂₂BrNO₅S and a molecular weight of 456.4 g/mol . Its structure integrates three key moieties:

  • A 5-bromofuran-2-ylmethyl group, contributing halogen-mediated electronic effects.
  • A 3,5-dimethylphenoxy group, influencing steric and lipophilic properties.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group, providing sulfone-based polarity and conformational rigidity .

Synthesis: The compound is synthesized via multi-step reactions under controlled temperatures and inert atmospheres. Key steps include nucleophilic substitutions and coupling reactions, often facilitated by dichloromethane as a solvent . Characterization relies on NMR, mass spectrometry, and thermal analysis (TGA/DSC) to confirm purity and stability .

Properties

Molecular Formula

C19H22BrNO5S

Molecular Weight

456.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H22BrNO5S/c1-13-7-14(2)9-17(8-13)25-11-19(22)21(10-16-3-4-18(20)26-16)15-5-6-27(23,24)12-15/h3-4,7-9,15H,5-6,10-12H2,1-2H3

InChI Key

OLVNIZANZMAPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Etherification: The formation of the phenoxy group through a nucleophilic substitution reaction.

    Amidation: The coupling of the bromofuran and phenoxy intermediates with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Physicochemical Properties :

  • Thermal Stability : Decomposes above 200°C, as determined by thermogravimetric analysis .

The bromine atom enhances binding affinity to halogen-bond-accepting targets .

Comparison with Structurally Similar Compounds

Structural Variations and Their Impacts

The compound’s analogs differ primarily in phenoxy substituents, halogenation patterns, and heterocyclic modifications. Key examples include:

Compound Name Molecular Formula Key Structural Differences Impact on Properties
N-[(5-bromofuran-2-yl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₉H₂₂BrNO₅S 3,4-dimethylphenoxy vs. 3,5-dimethylphenoxy Altered steric hindrance; may reduce receptor binding efficiency .
N-[(5-bromofuran-2-yl)methyl]-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₉H₂₂BrNO₅S 2,6-dimethylphenoxy vs. 3,5-dimethylphenoxy Increased steric bulk near the ether oxygen, potentially hindering conformational flexibility .
N-[(5-chlorofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₉H₂₂ClNO₅S Chlorine replaces bromine on furan Reduced halogen-bonding strength; lower target affinity but improved metabolic stability .
N-[(5-methylfuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₂₀H₂₅NO₅S Methyl replaces bromine on furan Loss of halogen bonding; enhanced solubility due to reduced molecular weight .
N-[(5-bromofuran-2-yl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₂₁H₂₆BrNO₅S 4-tert-butylphenoxy vs. 3,5-dimethylphenoxy Increased lipophilicity; may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Differences

  • Solubility: Fluorinated analogs (e.g., N-[(5-bromofuran-2-yl)methyl]-2-(4-fluorophenoxy)-...) exhibit higher aqueous solubility due to fluorine’s electronegativity, whereas tert-butyl-substituted derivatives are more lipophilic .
  • Metabolic Stability : Chlorine substitution reduces cytochrome P450-mediated oxidation compared to brominated analogs, as seen in microsomal stability assays .
  • Thermal Stability: Sulfone-containing derivatives (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-...) consistently show higher decomposition temperatures (>200°C) than non-sulfonated analogs .

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS Number: 898622-94-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrNO5SC_{19}H_{22}BrNO_5S, with a molecular weight of 456.4 g/mol. The compound features a bromofuran moiety and a tetrahydrothiophene sulfone group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC19H22BrNO5SC_{19}H_{22}BrNO_5S
Molecular Weight456.4 g/mol
CAS Number898622-94-1

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan and thiophene have shown effectiveness against various bacterial strains. The presence of the bromine atom in this compound may enhance its antimicrobial efficacy by increasing lipophilicity, allowing better membrane penetration.

Anticancer Properties

Research on related compounds suggests potential anticancer activity. Compounds containing furan rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms for this compound warrant further investigation.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. The structural features suggest possible interactions with key enzymes involved in metabolic pathways or cancer progression. For example, similar compounds have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comparative study was conducted on various furan derivatives, including this compound. Results showed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Screening : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting a potential role in cancer therapy. The IC50 values were determined to be in the low micromolar range.
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound could effectively bind to COX enzymes, suggesting a mechanism for its anti-inflammatory properties. This finding aligns with the known activities of other thiophene-containing compounds.

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